molecular formula C11H16N4O2 B1418480 Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate CAS No. 1156433-06-5

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1418480
CAS No.: 1156433-06-5
M. Wt: 236.27 g/mol
InChI Key: ULGUMKBJECJVBC-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring substituted with a 3-aminopyridin-4-yl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Method

      Starting Materials: Cyclohexanone, methyl bromoacetate.

      Reaction Conditions: The condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection, leads to spontaneous amide bond formation.

      Yield: This method provides a moderate yield and involves multiple steps, including protection and deprotection of functional groups.

  • Alternative Synthesis

      Starting Materials: Cyclohexanone, glycine methyl ester, trimethylsilylcyanide (TMSCN).

      Reaction Conditions: Cyclohexanone reacts with glycine methyl ester and TMSCN to form an intermediate, which upon nitrile reduction to amine, spontaneously forms the lactam ring.

      Yield: This route offers a higher overall yield compared to the condensation method.

Industrial Production Methods

Industrial production of Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate typically involves optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of corresponding N-oxides or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Conducted under mild to moderate conditions.

      Products: Reduction reactions can yield amines or alcohols depending on the functional groups present.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines.

      Conditions: Typically performed under reflux or at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.

Biology

    Biochemical Probes: Utilized in the development of probes for studying biological pathways.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease processes.

Medicine

    Drug Design: Serves as a scaffold for designing new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Explored for its potential in creating novel materials with unique properties.

    Agrochemicals: Investigated for its use in developing new pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and aminopyridine moiety allow it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate

      Similarity: Similar structure with an aminopyridine group at a different position.

      Difference: Positional isomer with potentially different biological activity.

  • Ethyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate

      Similarity: Similar structure with an ethyl ester group instead of a methyl ester.

      Difference: Slightly different physicochemical properties affecting solubility and reactivity.

Uniqueness

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGUMKBJECJVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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